molecular formula C8H5Cl2KO2S B12315632 Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Cat. No.: B12315632
M. Wt: 275.19 g/mol
InChI Key: SRLNDCFCHWFSEW-UHFFFAOYSA-M
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Description

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a potassium ion, and the acetic acid moiety is substituted with a 2,5-dichlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2,5-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, including halides and alkoxides, can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar chemical structure.

    2,5-Dichlorophenylacetic acid: Another derivative of acetic acid with similar substituents.

Uniqueness

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the presence of the potassium ion and the specific arrangement of the dichlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfanyl group attached to a dichlorophenyl moiety and an acetate group. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. The 2,5-dichlorophenyl scaffold is particularly effective against Gram-positive bacteria and has been linked to the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Linezolid2Methicillin-resistant S. aureus
Echinocandin1Candida auris

Note: TBD = To Be Determined

A study on derivatives of phenylpropanoids demonstrated that compounds containing the dichlorophenyl group showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism of action often involves the inhibition of key metabolic enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar scaffolds have shown promising results against cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compoundA549 (Lung)TBD
CisplatinA549 (Lung)10
Compound XCaco-2 (Colorectal)20

In a comparative study, compounds structurally related to this compound demonstrated selective cytotoxicity towards colorectal adenocarcinoma cells (Caco-2), suggesting potential for targeted cancer therapies . The structure-dependent activity indicates that modifications to the dichlorophenyl group can significantly alter efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their function. The lipophilicity imparted by the dichlorophenyl ring facilitates cellular uptake, allowing the compound to reach intracellular targets effectively .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of resistant pathogens. Results indicated significant inhibition in growth rates compared to control groups.
  • Anticancer Screening : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin.

Properties

Molecular Formula

C8H5Cl2KO2S

Molecular Weight

275.19 g/mol

IUPAC Name

potassium;2-(2,5-dichlorophenyl)sulfanylacetate

InChI

InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1

InChI Key

SRLNDCFCHWFSEW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+]

Origin of Product

United States

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